3-(4-Methylphenyl)sulfanylazepan-2-one
Description
3-(4-Methylphenyl)sulfanylazepan-2-one is a sulfur-containing heterocyclic compound characterized by a seven-membered azepan-2-one (ε-lactam) ring substituted with a 4-methylphenylthio group at the 3-position.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanylazepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-5-7-11(8-6-10)16-12-4-2-3-9-14-13(12)15/h5-8,12H,2-4,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTKBDYSUTYPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CCCCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general insights into sulfur-containing heterocycles and related methodologies can be inferred:
Structural and Functional Analogues
Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) :
Celecoxib, a sulfonamide-containing pyrazole derivative, shares a 4-methylphenyl group but differs in its core scaffold (pyrazole vs. lactam) and sulfur functionality (sulfonamide vs. thioether). Sulfonamides exhibit strong hydrogen-bonding capacity, whereas thioethers like that in 3-(4-Methylphenyl)sulfanylazepan-2-one contribute to lipophilicity and oxidative stability .Lactam Derivatives :
Azepan-2-one derivatives are structurally related to caprolactam, a precursor to nylon-4. Substitution with aromatic thioethers may alter ring conformation and reactivity compared to unsubstituted lactams, impacting applications in polymer chemistry or as enzyme inhibitors.
Crystallographic Analysis
Structural determination of such compounds likely employs X-ray crystallography using software like SHELX, which is widely used for small-molecule refinement. SHELX’s robustness in handling diverse crystal systems could aid in elucidating the conformational effects of the 4-methylphenylthio substituent on the lactam ring .
Data Table: Hypothetical Comparison of Key Properties
Note: The table below is speculative due to lack of direct data in the evidence.
| Compound | Core Structure | Sulfur Functional Group | Key Properties |
|---|---|---|---|
| This compound | Azepan-2-one | Thioether | High lipophilicity, potential metabolic stability |
| Celecoxib | Pyrazole | Sulfonamide | COX-2 inhibition, polar due to -SO₂NH₂ |
| Caprolactam | Azepan-2-one | None | Hydrolytic instability, polymer precursor |
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